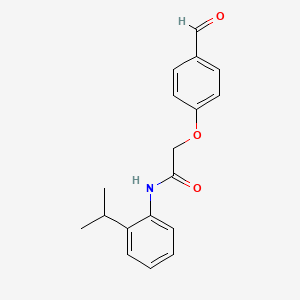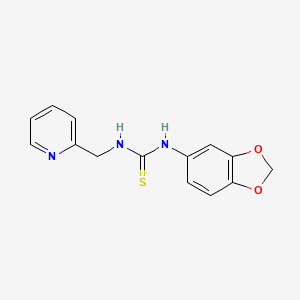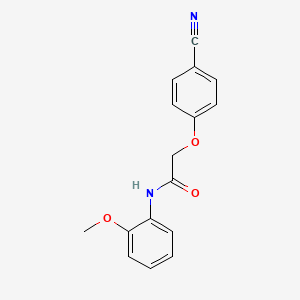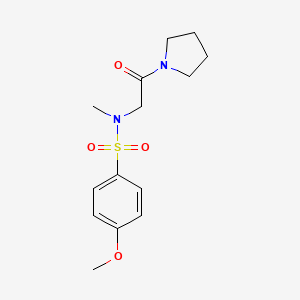![molecular formula C14H17BrClNO2 B5703623 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine, also known as JNJ-7925476, is a potent and selective antagonist of the orexin 1 receptor (OX1R). Orexins are neuropeptides that play a crucial role in regulating wakefulness and arousal. The discovery of JNJ-7925476 has led to significant advancements in the study of orexin signaling and its role in various physiological processes.
Wirkmechanismus
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine selectively binds to and blocks the activity of OX1R, which is primarily responsible for promoting wakefulness and arousal. By inhibiting the activity of OX1R, 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine decreases wakefulness and promotes sleep. The mechanism of action of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been extensively studied using in vitro and in vivo models, providing valuable insights into the role of orexin signaling in sleep regulation.
Biochemical and Physiological Effects:
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been shown to have significant effects on sleep-wake behavior in various animal models. In rats, 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine decreased wakefulness and increased non-REM sleep, suggesting a potential therapeutic application in sleep disorders. Additionally, 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been shown to modulate stress responses and may have potential applications in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine is a potent and selective antagonist of OX1R, making it a valuable tool for studying the role of orexin signaling in various physiological processes. Its high selectivity and potency allow for precise manipulation of orexin signaling without affecting other neurotransmitter systems. However, the limited availability and high cost of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine may pose a challenge for some research laboratories.
Zukünftige Richtungen
The discovery of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has opened up new avenues for the study of orexin signaling and its role in various physiological processes. Future research may focus on the development of more potent and selective OX1R antagonists for therapeutic applications. Additionally, the role of orexin signaling in other physiological processes, such as feeding behavior and addiction, may be further explored using 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine as a tool.
Synthesemethoden
The synthesis of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine involves several steps, starting with the reaction of 4-bromo-2-chlorophenol with acetic anhydride to form 4-bromo-2-chloroacetophenone. This intermediate is then reacted with 4-methylpiperidine in the presence of a base to yield 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine. The synthesis of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been optimized to improve its yield and purity, making it a viable option for scientific research applications.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of OX1R makes it a promising candidate for the treatment of insomnia, narcolepsy, and other sleep disorders. Additionally, 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been shown to modulate stress responses and may have potential applications in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO2/c1-10-4-6-17(7-5-10)14(18)9-19-13-3-2-11(15)8-12(13)16/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMBAIVQBZUEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)


![4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)
![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)


![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)
